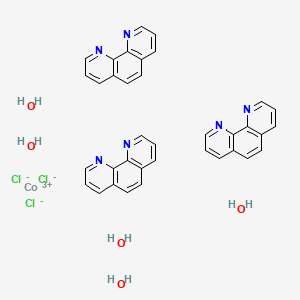![molecular formula C7H10FNO2 B12978171 (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12978171.png)
(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid is a novel compound that has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique bicyclo[1.1.1]pentane scaffold, which imparts distinct physicochemical properties, making it a valuable building block for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid typically involves radical fluorination techniques. One common method employs transition metal-mediated radical fluorination, where silver nitrate acts as a catalyst, and Selectfluor serves as the fluorine source . The reaction is carried out in an acetone-water mixture at room temperature or under reflux conditions, yielding the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, employing robust purification techniques such as flash chromatography and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold provides a rigid and sterically demanding structure, which can enhance binding affinity and selectivity towards certain enzymes and receptors. The fluorine atom contributes to the compound’s lipophilicity and metabolic stability, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(tert-Butoxycarbonylamino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
- (2S)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid
- (2R)-2-(tert-Butoxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid
Uniqueness
(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid stands out due to its unique bicyclo[1.1.1]pentane core, which imparts distinct physicochemical properties. This scaffold is less common in medicinal chemistry, making the compound a valuable addition to the chemical space. Its fluorine atom further enhances its metabolic stability and lipophilicity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H10FNO2 |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C7H10FNO2/c8-7-1-6(2-7,3-7)4(9)5(10)11/h4H,1-3,9H2,(H,10,11)/t4-,6?,7?/m1/s1 |
InChI Key |
WHYWSVCITOXRSF-SIZQZZMJSA-N |
Isomeric SMILES |
C1C2(CC1(C2)F)[C@@H](C(=O)O)N |
Canonical SMILES |
C1C2(CC1(C2)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methylspiro[2.3]hexane-1-carboxamide](/img/structure/B12978093.png)
![3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12978095.png)
![6-Oxaspiro[3.4]octan-8-one](/img/structure/B12978100.png)
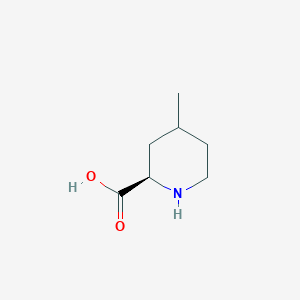
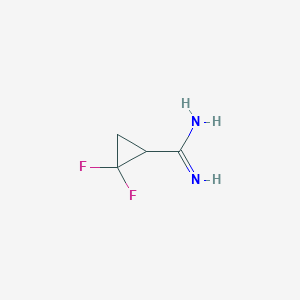
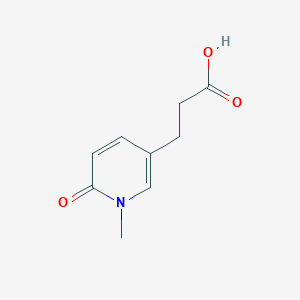
![N5,N5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B12978126.png)
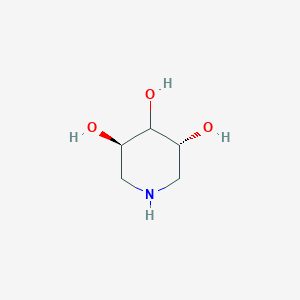
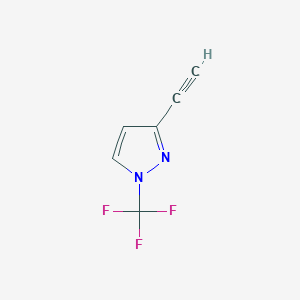
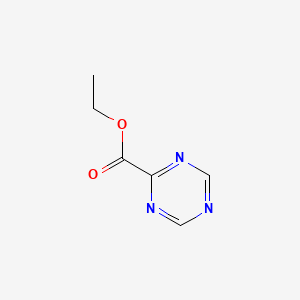
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B12978159.png)
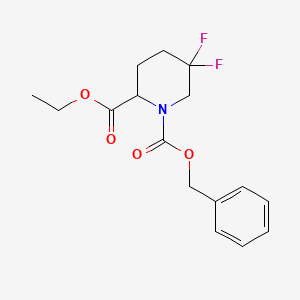
![2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine](/img/structure/B12978173.png)
